molecular formula C16H19N3O2S B2367361 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034303-18-7

4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2367361
CAS No.: 2034303-18-7
M. Wt: 317.41
InChI Key: BSOJRVMRWNZGES-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, which is often present in pharmaceuticals due to its aromatic stability and unique properties. This compound combines the structural elements of a carboxamide, a ketone, and a thiophene derivative, offering a wide range of chemical reactivity and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide involves multiple steps:

  • Formation of the Cinnoline Core : Starting with an appropriate aniline derivative, cyclization is induced with suitable reagents to form the 3-oxo-5,6,7,8-tetrahydrocinnoline core.

  • Attachment of the Ethyl Linker : The ethyl linker is added via alkylation reactions, ensuring the correct positioning for subsequent steps.

  • Introduction of the Thiophene Ring : Through Friedel-Crafts acylation, the thiophene ring is attached to the intermediate compound.

  • Final Coupling to Form Carboxamide : The intermediate is finally converted to the target compound via amidation reactions using appropriate carboxylating agents.

Industrial Production Methods: Industrial production would typically utilize optimized conditions to ensure high yields and purity. This could involve continuous flow synthesis, high-temperature reactions for faster reaction rates, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation at various points, such as the thiophene ring or the cinnoline core, using reagents like permanganate or chromium-based oxidizers.

  • Reduction : Reduction reactions can target the ketone group or the carboxamide, with typical reagents including lithium aluminum hydride or catalytic hydrogenation.

  • Substitution : Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the cinnoline framework, making it versatile for further functionalization.

Common Reagents and Conditions:

  • Oxidation : Potassium permanganate, chromium trioxide in acetic acid.

  • Reduction : Sodium borohydride, lithium aluminum hydride, palladium-catalyzed hydrogenation.

  • Substitution : Halogens, organolithium compounds, Grignard reagents.

Major Products Formed:

  • From Oxidation : Oxidized derivatives with hydroxyl, carboxyl, or additional keto groups.

  • From Reduction : Alcohols, amines, or fully reduced heterocycles.

  • From Substitution : Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-carboxamide has diverse applications:

  • Chemistry : Used as a building block for synthesizing more complex molecules and exploring reaction mechanisms.

  • Biology : Acts as a molecular probe for studying biological systems and enzyme interactions.

  • Medicine : Potential therapeutic agent due to its unique structural framework, with research focusing on anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry : Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

  • Molecular Targets and Pathways : It may interact with enzymes, receptors, or DNA, depending on its specific structure and the nature of the functional groups present.

  • Pathways : Potential pathways include inhibition of enzyme activity, receptor modulation, or interference with DNA replication processes.

Comparison with Similar Compounds

Comparison with similar compounds highlights the unique aspects of 4-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl

Properties

IUPAC Name

4-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(21)17-6-7-19-15(20)9-12-4-2-3-5-13(12)18-19/h8-10H,2-7H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOJRVMRWNZGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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